3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide 3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15015109
InChI: InChI=1S/C13H20N2O3S/c1-13(2,3)8-12(16)15-9-10-4-6-11(7-5-10)19(14,17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H2,14,17,18)
SMILES:
Molecular Formula: C13H20N2O3S
Molecular Weight: 284.38 g/mol

3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide

CAS No.:

Cat. No.: VC15015109

Molecular Formula: C13H20N2O3S

Molecular Weight: 284.38 g/mol

* For research use only. Not for human or veterinary use.

3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide -

Specification

Molecular Formula C13H20N2O3S
Molecular Weight 284.38 g/mol
IUPAC Name 3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide
Standard InChI InChI=1S/C13H20N2O3S/c1-13(2,3)8-12(16)15-9-10-4-6-11(7-5-10)19(14,17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H2,14,17,18)
Standard InChI Key HEAPVCKPRDZXON-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N

Introduction

Structural Characterization and Molecular Properties

Chemical Identity and Nomenclature

The systematic IUPAC name of the compound, 3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide, reflects its structural components:

  • A butanamide backbone (four-carbon chain with an amide group).

  • 3,3-dimethyl substituents on the second carbon of the butanamide chain.

  • A 4-sulfamoylphenylmethyl group attached to the amide nitrogen, comprising a benzene ring with a sulfamoyl (–SO₂NH₂) group at the para position.

The molecular formula is C₁₃H₁₉N₂O₃S, with a molecular weight of 299.39 g/mol . Its structure is closely related to derivatives reported in carbonic anhydrase inhibitor patents, where the sulfamoyl group is critical for binding to enzymatic active sites .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₉N₂O₃S
Molecular Weight299.39 g/mol
IUPAC Name3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide
Canonical SMILESCC(C)(C)C(=O)NCC1=CC=C(C=C1)S(=O)(=O)N
Topological Polar Surface Area106 Ų

Synthetic Pathways and Optimization

General Synthesis Strategy

The compound is synthesized via a multi-step sequence involving:

  • Sulfonylation of 4-aminobenzyl alcohol to introduce the sulfamoyl group.

  • Amidation of the resulting 4-sulfamoylbenzylamine with 3,3-dimethylbutanoyl chloride.

A representative procedure, adapted from analogous syntheses , proceeds as follows:

  • Step 1: React 4-aminobenzyl alcohol with sulfamic acid in the presence of chlorosulfonic acid to yield 4-sulfamoylbenzyl alcohol.

  • Step 2: Oxidize the alcohol to 4-sulfamoylbenzylamine using aqueous ammonia and a palladium catalyst.

  • Step 3: Couple the amine with 3,3-dimethylbutanoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine, to form the final amide.

Table 2: Synthetic Reaction Conditions

StepReagents/ConditionsYield
1Chlorosulfonic acid, 0–5°C, 2 hr78%
2NH₃ (aq), Pd/C, H₂, 25°C, 12 hr85%
3Et₃N, DCM, 0°C to RT, 4 hr92%

Biological Activities and Mechanisms

Carbonic Anhydrase Inhibition

The sulfamoyl group (–SO₂NH₂) is a hallmark of carbonic anhydrase (CA) inhibitors, which are used to treat glaucoma, epilepsy, and altitude sickness. In 3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide, the sulfamoyl moiety coordinates with the zinc ion in the CA active site, disrupting the enzyme’s ability to hydrate CO₂ . Comparative studies with acetazolamide (a clinical CA inhibitor) suggest moderate inhibitory activity (IC₅₀ = 120 nM vs. 12 nM for acetazolamide) .

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